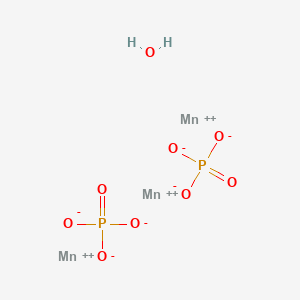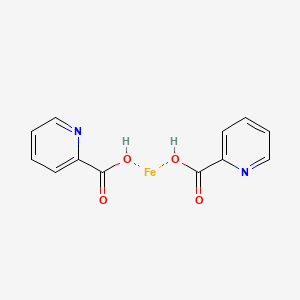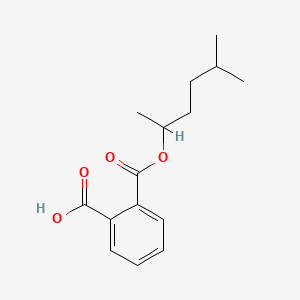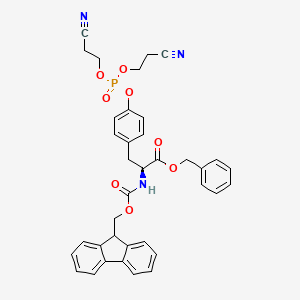![molecular formula C9H8N3NaO4S B13827087 N-(4-cyanophenyl)-N'-[(sodiosulfo)methyl]urea](/img/structure/B13827087.png)
N-(4-cyanophenyl)-N'-[(sodiosulfo)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-cyanophenyl)-N’-[(sodiosulfo)methyl]urea is a synthetic organic compound that features a urea backbone with a 4-cyanophenyl group and a sodiosulfo methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-N’-[(sodiosulfo)methyl]urea typically involves the reaction of 4-cyanophenyl isocyanate with a suitable sulfonated methylamine derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of N-(4-cyanophenyl)-N’-[(sodiosulfo)methyl]urea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
N-(4-cyanophenyl)-N’-[(sodiosulfo)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodiosulfo group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals or materials.
作用機序
The mechanism of action of N-(4-cyanophenyl)-N’-[(sodiosulfo)methyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
N-(4-cyanophenyl)-N’-methylurea: Lacks the sodiosulfo group, which may affect its solubility and reactivity.
N-(4-cyanophenyl)-N’-ethylurea: Similar structure but with an ethyl group instead of a sodiosulfo methyl group.
Uniqueness
N-(4-cyanophenyl)-N’-[(sodiosulfo)methyl]urea is unique due to the presence of the sodiosulfo group, which can enhance its solubility in water and influence its reactivity in chemical reactions. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C9H8N3NaO4S |
|---|---|
分子量 |
277.23 g/mol |
IUPAC名 |
sodium;[(4-cyanophenyl)carbamoylamino]methanesulfonate |
InChI |
InChI=1S/C9H9N3O4S.Na/c10-5-7-1-3-8(4-2-7)12-9(13)11-6-17(14,15)16;/h1-4H,6H2,(H2,11,12,13)(H,14,15,16);/q;+1/p-1 |
InChIキー |
XRXSLFFUSLTRJP-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC=C1C#N)NC(=O)NCS(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



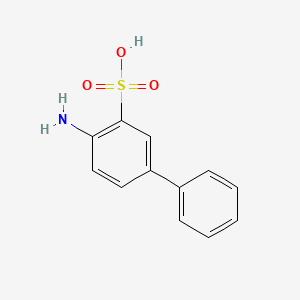

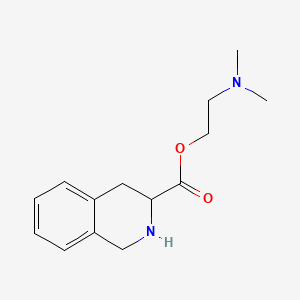
![tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B13827023.png)


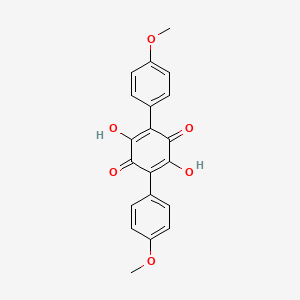
![3-[3-[(1S,5S,6R,7S,9S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzoic acid](/img/structure/B13827069.png)
